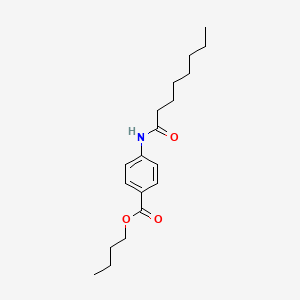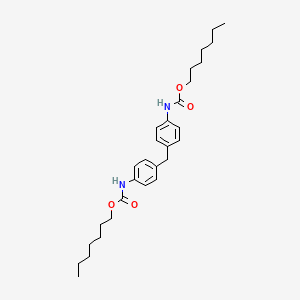![molecular formula C16H15N3O3 B15016599 N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15016599.png)
N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazone linkage (C=N-NH) and a nitro group (NO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide typically involves the reaction of 4-methylacetophenone with 4-nitrobenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar structure but with a hydroxyl group instead of a nitro group.
N’-[(1E)-1-(4-Methylphenyl)ethylidene]methanesulfonohydrazide: Similar structure but with a methanesulfonyl group instead of a nitro group.
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both a hydrazone linkage and a nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-3-5-13(6-4-11)12(2)17-18-16(20)14-7-9-15(10-8-14)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-12+ |
InChI-Schlüssel |
HFMLIFILTZBGNA-SFQUDFHCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)

![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15016540.png)
![N',N''-[benzene-1,2-diyldi(E)methylylidene]bis[2-(4-bromo-2-methoxyphenoxy)acetohydrazide]](/img/structure/B15016555.png)

![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016567.png)
![4-({6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016568.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15016570.png)
![2-ethoxy-4-{(E)-[(pyridin-3-ylcarbonyl)hydrazono]methyl}phenyl 2-furoate](/img/structure/B15016571.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B15016584.png)
![2-(3,4-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15016585.png)
![3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016586.png)
